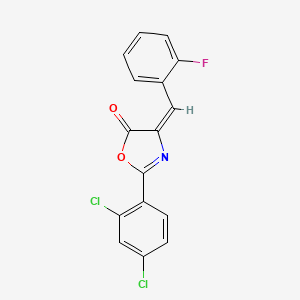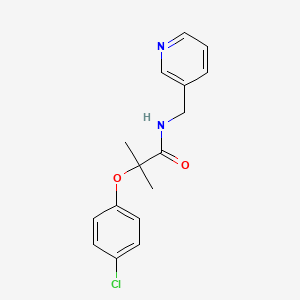![molecular formula C16H12Cl2N2O B5793668 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)
2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol, also known as quinoline yellow, is a synthetic dye that is widely used in various industries. It is a yellow powder that is soluble in water and ethanol. Quinoline yellow is commonly used in the food industry as a food coloring agent, as well as in the textile, paper, and pharmaceutical industries. In recent years, there has been growing interest in the scientific research application of quinoline yellow due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system.
Biochemical and Physiological Effects:
Quinoline yellow has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow in lab experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the scientific research application of 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow. One direction is to further investigate its potential therapeutic benefits in the treatment of cancer. Another direction is to study its effects on other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound yellow is a synthetic dye that has potential therapeutic benefits and has been widely studied for its scientific research application. While there is still much to learn about its mechanism of action and potential side effects, the growing interest in this compound suggests that it may hold promise for future medical applications.
Synthesemethoden
Quinoline yellow can be synthesized by reacting 8-amino2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol with 2,4-dichloro-6-formylphenol in the presence of a catalyst. The reaction produces this compound yellow as a yellow precipitate, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Quinoline yellow has been studied for its potential therapeutic benefits, particularly in the treatment of cancer. Studies have shown that 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-[(quinolin-8-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-12-7-11(16(21)13(18)8-12)9-20-14-5-1-3-10-4-2-6-19-15(10)14/h1-8,20-21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIQBCNXDVRXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)

![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)




![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)

![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)


![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)
